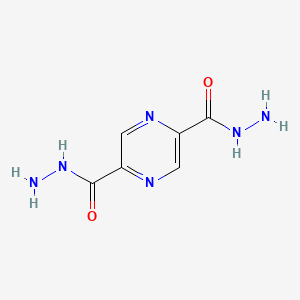

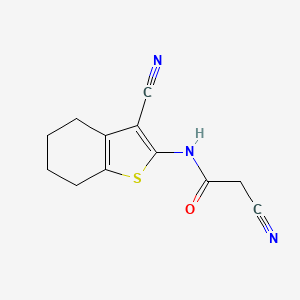

![molecular formula C10H12ClN3 B1312117 (6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine CAS No. 866142-68-9](/img/structure/B1312117.png)

(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

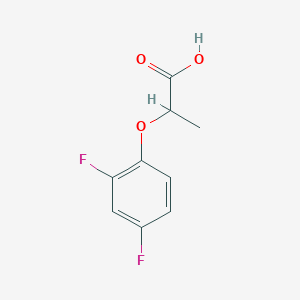

“(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine” is a unique chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as this compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for its synthesis include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a fused imidazo[1,2-a]pyridine ring with a chlorine atom at the 6-position and a dimethylamino group attached .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of numerous synthetic studies due to their wide range of biological activities . The synthesis of these compounds often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Applications De Recherche Scientifique

Fluorescent Probe for Monitoring pH Changes

Scientific Field

This application falls under the field of Biomedical Science and Biology .

Summary of the Application

The compound has been used as a fluorescent probe for monitoring pH changes. This is particularly useful in biomedical science and biology, where non-invasive, highly sensitive, and selective methods are needed.

Methods of Application

The compound, commercially available as 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, was used without further purification. A B-R buffer/DMSO solution was used in all fluorescence experiments .

Results or Outcomes

With the increasing of H+ concentration, the absorption of the probe at 285 nm increased dramatically while the absorption at 320 nm decreased. No change was observed when pH was higher than 6 . The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

Anticancer Activity

Scientific Field

This application is in the field of Medical Chemistry and Biochemistry .

Summary of the Application

The compound has shown significant anticancer activity. It has been used in the synthesis of compounds that inhibit the growth of various tumor cell lines.

Methods of Application

The compound was used in the synthesis of new compounds, which were then tested for their anticancer activity against various tumor cell lines .

Results or Outcomes

Most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines. The most potent compound had IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines .

Orientations Futures

Given the broad spectrum of biological activities displayed by imidazo[1,2-a]pyridines, future research could focus on exploring the potential pharmaceutical applications of this compound. Additionally, further studies could aim to improve the ecological impact of the synthesis methods and overcome any challenges associated with the reported methods .

Propriétés

IUPAC Name |

1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRURUMISQLJOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C2N1C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197448 |

Source

|

| Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine | |

CAS RN |

866142-68-9 |

Source

|

| Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866142-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1312054.png)

![3-[(4-Fluorophenyl)thio]-5-nitroaniline](/img/structure/B1312056.png)

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(3-furyl)-2-propenenitrile](/img/structure/B1312076.png)